molecular formula C17H25NO3 B14176435 2-Nitro-3-(4-octylphenyl)prop-2-EN-1-OL CAS No. 923568-38-1

2-Nitro-3-(4-octylphenyl)prop-2-EN-1-OL

Cat. No.: B14176435
CAS No.: 923568-38-1
M. Wt: 291.4 g/mol
InChI Key: KRZCPHIWMFYEEI-UHFFFAOYSA-N
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Description

2-Nitro-3-(4-octylphenyl)prop-2-en-1-ol is a chemical compound with the molecular formula C17H25NO3 It is characterized by the presence of a nitro group, an octylphenyl group, and a propen-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(4-octylphenyl)prop-2-en-1-ol typically involves the reaction of 4-octylbenzaldehyde with nitromethane in the presence of a base, followed by reduction and subsequent oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(4-octylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-3-(4-octylphenyl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(4-octylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The phenyl ring can interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-3-(4-octylphenyl)prop-2-en-1-ol is unique due to the presence of the octyl group, which imparts hydrophobic properties and enhances its interaction with lipid membranes and hydrophobic protein pockets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and activities .

Properties

CAS No.

923568-38-1

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-nitro-3-(4-octylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-17(14-19)18(20)21/h9-13,19H,2-8,14H2,1H3

InChI Key

KRZCPHIWMFYEEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C=C(CO)[N+](=O)[O-]

Origin of Product

United States

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